Water soluble, potent, competitive AMPA / kainate receptor antagonist. Also antagonist at NMDA receptor glycine site. Soluble in 1 ml water to give specified mM/ml concentration.
More water soluble disodium salt of the AMPA/kainate antagonist CNQX.
CNQX disodium salt
CAS No.: 479347-85-8
Cat. No.: VC0004309
Molecular Formula: C9H2N4Na2O4
Molecular Weight: 276.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 479347-85-8 |
---|---|
Molecular Formula | C9H2N4Na2O4 |
Molecular Weight | 276.12 g/mol |
IUPAC Name | disodium;6-cyano-7-nitroquinoxaline-2,3-diolate |
Standard InChI | InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 |
Standard InChI Key | YCXDDPGRZKUGDG-UHFFFAOYSA-L |
SMILES | C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] |
Canonical SMILES | C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] |
Chemical and Physical Properties
CNQX disodium salt belongs to the quinoxalinedione class of compounds, characterized by a bicyclic aromatic structure with cyano and nitro substituents. The disodium salt formulation enhances water solubility compared to the parent CNQX compound, achieving concentrations up to 20 mM in aqueous solutions .
Structural Characteristics
The linear formula C₉H₂N₄Na₂O₄ reflects its zwitterionic nature, with two sodium ions counterbalancing the deprotonated oxygen atoms at positions 2 and 3 of the quinoxaline ring . X-ray crystallography studies reveal planar geometry in the heterocyclic core, facilitating high-affinity interactions with glutamate receptor binding pockets .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 276.12 g/mol | |
Purity | >98% (HPLC) | |
Solubility | 20 mM in H₂O | |
Storage Conditions | Room temperature (desiccated) | |
Appearance | Orange to brown crystalline solid |
The compound exhibits hygroscopicity, requiring desiccation to prevent degradation . Despite stability at room temperature, prolonged exposure to air induces color changes and reduced solubility, necessitating airtight storage .
Pharmacological Profile
Receptor Affinity and Selectivity
CNQX disodium salt demonstrates nanomolar potency at AMPA receptors (IC₅₀ = 0.3 μM) and micromolar activity at kainate receptors (IC₅₀ = 1.5 μM) . Its affinity for NMDA receptor glycine sites is substantially weaker (IC₅₀ = 25 μM), enabling selective blockade of non-NMDA glutamatergic transmission .
AMPA Receptor Interactions
In rat dorsal horn neurons, CNQX inhibits [³H]AMPA binding with an IC₅₀ of 300 nM, effectively suppressing fast excitatory postsynaptic currents (EPSCs) . Electrophysiological recordings in Xenopus oocytes expressing GluA1 subunits show reversible inhibition of glutamate-evoked currents at 2–20 μM concentrations .
Kainate Receptor Modulation
Mechanisms of Action
Competitive Antagonism
CNQX displaces glutamate by binding to the agonist recognition site of AMPA/kainate receptors. Structural studies demonstrate that its quinoxalinedione core mimics the conformation of glutamate’s α-carboxyl and α-amino groups, while the nitro and cyano substituents enhance hydrophobic interactions with receptor residues .
Allosteric Modulation via TARPs
Transmembrane AMPA receptor regulatory proteins (TARPs) dramatically alter CNQX’s pharmacological behavior. In TARP-associated receptors, CNQX transitions from a pure antagonist to a weak partial agonist, inducing 10–15% of maximal glutamate response . This paradoxical effect arises from TARP-induced stabilization of partial domain closure in the ligand-binding core .
Non-Classical Effects on Electrical Synapses
In the medicinal leech (Hirudo medicinalis), 20 μM CNQX reduces electrical synaptic transmission by 40% in T-to-T neuron connections, independent of chemical glutamate signaling . This inhibition requires clathrin-mediated endocytosis, as co-application with concanavalin A (600 μg/mL) or dynamin inhibitory peptide (50 μM) abolishes the effect .
Research Applications
Isolation of GABAergic Currents
By blocking AMPA/kainate-mediated EPSCs, 10–20 μM CNQX disodium salt permits selective recording of GABAA receptor spontaneous postsynaptic currents (sPSCs) in cortical and cerebellar neurons . This application is critical for studying inhibitory neurotransmission in mixed synaptic environments.
Neuroprotection in Ischemia Models
Pretreatment with 5 mg/kg CNQX disodium salt (intraperitoneal) reduces hippocampal CA1 neuronal death by 60% in rat global ischemia models . The mechanism involves suppression of glutamate excitotoxicity without affecting NMDA receptor-dependent plasticity .
Seizure Modulation
In magnesium-free ACSF-induced seizure models, 50 μM CNQX decreases paroxysmal depolarization shifts by 75% in entorhinal cortex slices . The compound preferentially inhibits AMPA receptor-mediated sustained depolarizations over NMDA-dependent components.
Experimental Considerations
Concentration-Response Relationships
Optimal AMPA receptor blockade occurs at 10 μM in cortical neurons, while kainate receptor inhibition requires 30–50 μM . Researchers must account for batch-to-batch variability in solubility; solutions should be freshly prepared and pH-adjusted to 7.4 .
Off-Target Effects
At concentrations >100 μM, CNQX disodium salt inhibits glycine transport (IC₅₀ = 150 μM) and potentiates GABAA receptor currents by 20–30% . These effects necessitate careful interpretation of studies using high doses.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume